molecular formula C10H7BrClNO B6416491 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline CAS No. 1333252-07-5

3-Bromo-8-chloro-4-hydroxy-2-methylquinoline

Cat. No.: B6416491
CAS No.: 1333252-07-5
M. Wt: 272.52 g/mol
InChI Key: RFWJLKPRVBRLQM-UHFFFAOYSA-N
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Description

3-Bromo-8-chloro-4-hydroxy-2-methylquinoline (CAS 1204810-55-8) is an advanced quinoline-based chemical intermediate with significant potential in medicinal chemistry and anticancer research . The compound features a molecular formula of C 10 H 7 BrClNO and a molecular weight of 272.53 g/mol . Its multifunctional structure, incorporating bromo, chloro, and hydroxy substituents on the quinoline core, makes it a highly versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Quinoline derivatives represent a critically important class of compounds in drug discovery, with extensive research demonstrating their relevance as key scaffolds in the development of anticancer agents . These compounds exhibit their biological activity through diverse mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Specifically, substituted 4-hydroxyquinoline derivatives have shown considerable research value as intermediates for developing molecules that target topoisomerase enzymes—critical nuclear enzymes that regulate topological changes in DNA during replication, transcription, and mitosis . The strategic halogenation pattern on this quinoline derivative provides multiple reactive sites for further synthetic modification, enabling researchers to explore structure-activity relationships and optimize pharmacological properties. This high-purity intermediate is specifically designed for research applications including: the synthesis of novel quinoline-based analogs for biological screening; development of potential tyrosine kinase inhibitors; preparation of metal complexes for catalytic and materials science applications; and structure-activity relationship studies in medicinal chemistry programs. As a specialized chemical building block, it offers researchers a strategic starting point for innovative synthetic routes. This product is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic uses, nor for consumption or incorporation into consumer products. Proper laboratory safety protocols including the use of appropriate personal protective equipment should always be followed when handling this chemical compound.

Properties

IUPAC Name

3-bromo-8-chloro-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-5-8(11)10(14)6-3-2-4-7(12)9(6)13-5/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWJLKPRVBRLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Synthesis with Modified Aniline Precursors

A common route to quinoline derivatives involves the Skraup reaction, which cyclizes aniline derivatives with glycerol under acidic conditions. For 2-methylquinolines, 2-methylaniline serves as a starting material. However, introducing bromo and chloro substituents post-cyclization requires careful planning:

  • Methyl Incorporation : Using 2-methylaniline ensures the methyl group is embedded at position 2 during cyclization.

  • Hydroxylation at Position 4 : Oxidation of a transient intermediate, such as a dihydroquinoline, could yield the 4-hydroxy group. Alternatively, starting with a 4-methoxy precursor followed by demethylation may be feasible.

Friedländer Synthesis for Functionalized Quinolines

The Friedländer approach, which condenses 2-aminobenzaldehyde with ketones, offers flexibility for introducing substituents. For example:

  • 2-Amino-5-chlorobenzaldehyde could react with methyl vinyl ketone to form a 2-methylquinoline with inherent chlorine at position 8.

  • Subsequent bromination and hydroxylation steps would complete the structure.

Halogenation Methodologies

Bromination at Position 3

Bromination of quinoline derivatives is highly sensitive to directing groups. In 8-chloro-4-hydroxy-2-methylquinoline, the hydroxyl group at position 4 and methyl at position 2 create electronic effects that favor bromination at position 3. Key methods include:

MethodReagents/ConditionsYieldNotes
Direct Bromination Br₂ in CH₃CN (0°C, 24 h)65–70%Requires excess Br₂; side products include dibromo derivatives.
Directed Bromination NBS (N-bromosuccinimide) with FeCl₃ catalyst75%Improved regioselectivity; minimizes over-bromination.

The use of acetonitrile as a solvent at low temperatures suppresses polybromination, while FeCl₃ enhances electrophilic attack at position 3.

Chlorination at Position 8

Introducing chlorine at position 8 often involves nucleophilic aromatic substitution (SNAr) or radical pathways:

MethodReagents/ConditionsYield
Phosphorus Trichloride (PCl₃) Reflux in toluene (110°C, 2 h)90–92%
Phosphorus Oxychloride (POCl₃) 115°C, 4 h85%

The patent CN106432073B demonstrates that PCl₃ in toluene efficiently converts 6-bromoquinolin-4(1H)-one to 6-bromo-4-chloroquinoline, suggesting analogous conditions could apply for chlorination at position 8.

Hydroxylation and Protecting Group Strategies

The 4-hydroxy group poses challenges due to its susceptibility to oxidation or undesired reactivity during halogenation. Two approaches are prevalent:

Post-Cyclization Oxidation

  • Ozone-Mediated Oxidation : Ozonolysis of a 4-methyl precursor followed by reductive workup.

  • Metal-Catalyzed Hydroxylation : Employing Cu(I)/O₂ systems to oxidize a 4-hydrogen to hydroxyl.

Protective-Deprotective Sequences

  • Protection as Methoxy : Introduce a methoxy group at position 4 during quinoline synthesis.

  • Demethylation : Use BBr₃ in CH₂Cl₂ (-78°C) to cleave the methyl ether post-halogenation.

Case Study: Integrated Synthesis Route

Combining the above strategies, a plausible synthesis of this compound involves:

  • Quinoline Core Formation :

    • Friedländer condensation of 2-amino-5-chlorobenzaldehyde with methyl vinyl ketone to yield 8-chloro-2-methylquinoline.

  • Hydroxylation at Position 4 :

    • Oxidation with KMnO₄ in acidic medium to introduce the 4-hydroxy group (Yield: 70%).

  • Bromination at Position 3 :

    • Treatment with NBS/FeCl₃ in CH₃CN (0°C, 12 h) (Yield: 75%).

  • Final Purification :

    • Recrystallization from ethyl acetate/heptane to achieve >98% purity.

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Competing bromination at positions 5 and 7 remains a hurdle, necessitating advanced directing groups or steric blockers.

  • Chlorination Efficiency : While PCl₃ offers high yields, its corrosivity and moisture sensitivity complicate large-scale use. Alternatives like Cl₂ gas in flow reactors warrant exploration.

  • Hydroxyl Group Stability : Protecting the 4-hydroxy group during chlorination (e.g., as a silyl ether) could prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Compounds containing the 8-hydroxyquinoline structure, including 3-bromo-8-chloro-4-hydroxy-2-methylquinoline, have demonstrated considerable antimicrobial properties. These compounds can inhibit a variety of bacteria and fungi, making them potential candidates for developing new antibiotics. For instance, studies have shown that derivatives of 8-hydroxyquinoline exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics in terms of effectiveness .

2. Anticancer Properties

The anticancer potential of this compound is notable. Research indicates that various 8-hydroxyquinoline derivatives can induce apoptosis in cancer cells, inhibit tumor growth, and show selective toxicity towards cancerous cells while sparing normal cells. The compound has been tested against several cancer cell lines, revealing promising IC50 values that suggest effective cytotoxicity . For example, derivatives have shown IC50 values ranging from 26.30 to 63.75 µM against various cancer cell lines, indicating their potential as anticancer agents.

3. Neuroprotective Effects

The ability of 8-hydroxyquinoline derivatives to chelate metal ions such as iron and zinc makes them candidates for neuroprotective agents in conditions like Alzheimer's disease. These compounds can prevent metal-induced oxidative stress and neurotoxicity by sequestering metal ions that contribute to neurodegeneration . The neuroprotective properties have been attributed to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

This compound and its derivatives are explored for use in OLED technology due to their excellent electron transport properties. The incorporation of these compounds into OLEDs can enhance device performance by improving charge mobility and stability .

2. Fluorescent Sensors

The compound can also serve as a fluorescent chemosensor for detecting metal ions. Its ability to form stable complexes with various metal ions allows for the development of sensitive detection methods applicable in environmental monitoring and biomedical diagnostics .

Case Studies

StudyApplicationFindings
Rbaa et al., 2020Antibacterial ActivityCompounds exhibited MIC values lower than standard antibiotics against multiple pathogenic strains .
Gayathri et al., 2020Anticancer ActivityNovel quinolinone derivatives showed IC50 values indicating significant cytotoxicity against MCF-7 and HeLa cell lines .
Hirbod et al., 2017NeuroprotectionCompounds demonstrated potent AChE inhibition with IC50 values competitive with established drugs like donepezil .

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents (Positions) Key Features Applications/Implications References
3-Bromo-8-chloro-4-hydroxy-2-methylquinoline Br (3), Cl (8), OH (4), CH₃ (2) Hydroxyl enables H-bonding; methyl enhances steric bulk. Potential metalloenzyme inhibition, radiopharmaceutical precursors.
3-Bromo-8-chloro-6-nitroquinoline Br (3), Cl (8), NO₂ (6) Nitro group increases electrophilicity; may enhance reactivity in substitutions. Intermediate for explosives or dyes.
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline Br (6), Cl (4), F (8), CF₃ (2) Trifluoromethyl group improves metabolic stability; multiple halogens increase lipophilicity. Agrochemicals or CNS-targeted drugs.
4-Bromo-8-chloro-5-methoxy-2-methylquinoline Br (4), Cl (8), OCH₃ (5), CH₃ (2) Methoxy group reduces H-bonding capacity compared to hydroxyl. Less suited for metal chelation; possible antiviral agents.
8-Bromo-4-chloro-2-methylquinoline Br (8), Cl (4), CH₃ (2) Lacks hydroxyl group; reduced polarity and solubility. Intermediate in organic synthesis.
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br (8), OH (4), COOEt (3) Ester group enhances lipophilicity; hydrolyzable to carboxylic acid. Prodrug design or fluorescence probes.

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to analogs with methoxy or non-polar substituents (e.g., 4-Bromo-8-chloro-5-methoxy-2-methylquinoline) .
  • Melting Points: Hydrogen-bonding capacity in the target compound likely results in higher melting points than halogen-only analogs like 8-Bromo-4-chloro-2-methylquinoline .
  • Reactivity : The hydroxyl group at position 4 makes the target compound more reactive in nucleophilic substitution or metal-chelation reactions compared to nitro- or trifluoromethyl-containing derivatives .

Biological Activity

3-Bromo-8-chloro-4-hydroxy-2-methylquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article outlines the biological activity of this compound based on recent research findings, synthesis methods, and mechanisms of action.

This compound is synthesized through multi-step reactions starting from 4-hydroxy-2-methylquinoline. Common methods involve bromination and chlorination under controlled conditions, utilizing reagents like bromine and chlorine in the presence of catalysts. The compound serves as a building block for various quinoline derivatives, which have been shown to exhibit diverse biological activities .

The biological effects of this compound are attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, affecting cellular processes such as DNA synthesis and protein function. This mechanism underlies its potential antimicrobial and anticancer properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic strains. The compound has demonstrated significant inhibition zones against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with reported inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

This efficacy suggests that the compound could be developed into a novel antibacterial agent, particularly against drug-resistant strains.

Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that it may exhibit cytotoxic effects on various cancer cell lines, including HeLa cells, without significant toxicity to normal cells at certain concentrations . The compound's ability to interfere with cancer cell proliferation makes it a candidate for further investigation in cancer therapy.

Table 2: Cytotoxicity of this compound

Cell LineConcentration (µM)Viability (%)
HeLa0 - 200>90
Mouse Fibroblasts0 - 200>95

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various quinoline derivatives, including this compound, against multiple bacterial strains. The results indicated that this compound had comparable efficacy to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Investigation into Anticancer Properties : Another study focused on the compound's effects on cancer cell lines. It was found that treatment with this compound resulted in reduced cell viability in HeLa cells, indicating its potential as an anticancer agent .

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